(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid
Description
Properties
IUPAC Name |
2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-5-4-10(7-13(14)15)6-12(11)17-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLXXUCOQJYUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by demethylation and cyclopropylmethoxylation . The reaction conditions for these steps often require the use of strong Lewis acids, such as aluminum chloride, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and iodine (I₂) are used for halogenation, while nucleophiles like hydroxide (OH⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid with structurally related phenylacetic acid derivatives:
*Theoretical values inferred from structural analogs.
Key Observations:
Substituent Effects: The cyclopropylmethoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller substituents like hydroxy (e.g., 2-(4-hydroxy-3-methoxyphenyl)acetic acid ) or methyl groups (e.g., 2-(3-hydroxy-4-methylphenyl)acetic acid ). This may enhance metabolic stability or alter receptor affinity in pharmacological contexts.
Acidity and Solubility: The absence of a phenolic -OH group in the target compound (compared to 2-(4-hydroxy-3-methoxyphenyl)acetic acid ) reduces acidity (pKa ~4–5 for carboxylic acid vs. Higher molecular weight and lipophilicity (logP ~2–3 estimated) may lower aqueous solubility relative to simpler analogs like C₉H₁₀O₃ .
Pharmacological Relevance: Biphenyl analogs (e.g., [4-(3-methoxyphenyl)phenyl]acetic acid ) demonstrate the importance of extended aromatic systems in target binding, suggesting the target compound’s biphenyl-like rigidity (via cyclopropylmethoxy) could mimic such interactions.
Biological Activity
(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropylmethoxy group and a methoxy group attached to a phenyl ring, with an acetic acid moiety. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as cytokines.
- Receptor Modulation : It may interact with receptors linked to pain and inflammation, influencing signal transduction pathways that regulate these processes.
Biological Activities
- Anti-inflammatory Effects :
- Analgesic Properties :
- Antitumor Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Strong anti-inflammatory | PDE4 inhibition |
| Compound B | Moderate analgesic | COX inhibition |
| This compound | Anti-inflammatory, analgesic, antitumor | Enzyme inhibition, receptor modulation |
Q & A
Q. Critical Factors :
Yield optimization requires balancing reaction time and purity of intermediates, verified via HPLC .
Basic Question: What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy at C3: δ 0.5–1.2 ppm for cyclopropyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H] expected ~250–280 m/z) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if chiral centers exist .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .
Q. Table: Key Spectral Signatures
| Group | NMR Shift (δ, ppm) | IR Stretch (cm) |
|---|---|---|
| Cyclopropylmethoxy | 0.5–1.2 (m), 3.8–4.2 (d) | 1100–1250 (C-O-C) |
| Methoxy | 3.7–3.9 (s) | 2850–2950 (O-CH) |
| Acetic Acid | 2.5–2.7 (s, CH), 10–12 (COOH) | 1700–1750 (C=O) |
Basic Question: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions :
- Temperature : –20°C in airtight, amber vials to prevent photodegradation .
- Humidity Control : Desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety .
- Handling Precautions :
- Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2) .
- Work under fume hoods to minimize inhalation of fine powders .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess decomposition .
Advanced Question: What mechanistic hypotheses explain its potential enzyme inhibition or receptor modulation?
Methodological Answer:
The compound’s bioactivity may arise from:
- Structural Mimicry : The cyclopropylmethoxy group mimics natural substrates (e.g., fatty acid derivatives), competitively inhibiting enzymes like cyclooxygenase (COX) .
- Electrostatic Interactions : The acetic acid moiety binds to catalytic lysine or arginine residues via salt bridges, as seen in similar phenylacetic acid derivatives .
- Experimental Validation :
- Enzyme Assays : Measure IC using fluorogenic substrates (e.g., COX-2 inhibition assays) .
- Molecular Docking : Simulate binding affinities with AutoDock Vina; focus on hydrophobic pockets accommodating the cyclopropyl group .
Contradictions : Divergent IC values across studies may stem from assay conditions (e.g., pH affecting ionization of the acetic acid group) .
Advanced Question: How do structural modifications (e.g., substituent changes) alter its biological activity?
Methodological Answer:
A structure-activity relationship (SAR) study could evaluate:
-
Substituent Effects :
-
Methodology :
- Synthesize analogs via parallel combinatorial chemistry .
- Test in vitro (e.g., membrane permeability via Caco-2 cells) and in vivo (plasma half-life in rodent models) .
Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in buffer pH, ionic strength, or enzyme sources .
- Compound Purity : Impurities >5% skew results; validate via HPLC-MS .
Resolution Steps :
Standardize Protocols : Use validated methods (e.g., WHO guidelines for enzyme assays).
Cross-Validate : Compare results across labs using shared reference samples .
Meta-Analysis : Pool data from multiple studies with statistical weighting .
Advanced Question: What biochemical pathways are affected by this compound, and how can its metabolic fate be tracked?
Methodological Answer:
- Pathway Interrogation :
- Metabolic Tracking :
Key Finding : In Acetobacter models, acetic acid derivatives induce membrane lipid remodeling (cyclopropane fatty acids) to resist acid stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
